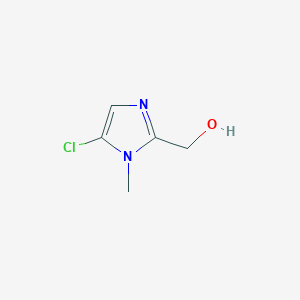

6-Bromo-2-fluoro-3-methylaniline;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

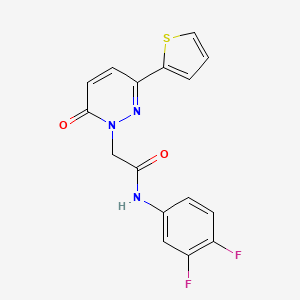

6-Bromo-2-fluoro-3-methylaniline hydrochloride is a chemical compound with the molecular weight of 240.5 . It is a powder form substance .

Molecular Structure Analysis

The InChI code for 6-Bromo-2-fluoro-3-methylaniline hydrochloride is1S/C7H7BrFN.ClH/c1-4-2-3-5(8)7(10)6(4)9;/h2-3H,10H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

6-Bromo-2-fluoro-3-methylaniline hydrochloride is a powder form substance . It has a molecular weight of 240.5 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación

Metabolic Studies and Chemical Synthesis

Rat Liver Microsomal Metabolism : Research on the metabolism of halogenated methylanilines by rat liver microsomes using high-performance liquid chromatography (HPLC) has identified metabolites from side-chain C-hydroxylation, N-hydroxylation, and aromatic ring hydroxylation. This study suggests potential toxicological and metabolic pathways that compounds like 6-Bromo-2-fluoro-3-methylaniline hydrochloride might undergo in biological systems (Boeren et al., 1992).

Synthesis of Black Fluorane Dye Precursors : The continuous, homogeneous synthesis of 4-bromo-3-methylanisole, a precursor for black fluorane dye used in thermal papers, demonstrates the relevance of halogenated anilines in materials science. Such processes emphasize the role of similar compounds in the synthesis of industrially significant materials (Xie et al., 2020).

Chemical Transformations and Synthesis of Derivatives : Studies on the rearrangement of halo-substituted hydroxycarbostyrils and their conversion into various derivatives under specific conditions highlight the versatility of halogenated anilines in chemical synthesis, pointing towards the utility of 6-Bromo-2-fluoro-3-methylaniline hydrochloride in generating a range of chemical entities (McCord et al., 1982).

Safety and Hazards

Mecanismo De Acción

Target of Action

Mode of Action

For instance, the bromine and fluorine atoms could potentially form halogen bonds with biomolecules, influencing their function .

Biochemical Pathways

Similar compounds have been involved in multistep synthesis reactions, including nitration, conversion from the nitro group to an amine, and bromination .

Pharmacokinetics

The compound’s molecular weight (2405 g/mol) suggests that it could potentially be absorbed and distributed in the body .

Result of Action

Action Environment

The action of 6-Bromo-2-fluoro-3-methylaniline hydrochloride could potentially be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as it is recommended to be stored at room temperature . Additionally, the compound’s efficacy could potentially be influenced by the presence of other molecules in its environment .

Propiedades

IUPAC Name |

6-bromo-2-fluoro-3-methylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN.ClH/c1-4-2-3-5(8)7(10)6(4)9;/h2-3H,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAADSAPSPAJRHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2867672.png)

![2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2867673.png)

![(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2867675.png)

![N-(1-Cyano-2,2-dimethylcyclopropyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2867682.png)

![1-(3-bromo-4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2867685.png)

![3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2867687.png)